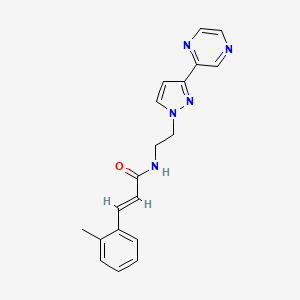
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide and its derivatives have been explored for their potential antiviral properties. A study by Kaddah et al. (2021) synthesized a similar compound which showed promising antiviral activity against infectious bursal disease virus (IBDV) in chicken embryos. This suggests potential applications in the production of vaccines for IBVD.
Nonlinear Optical Properties
The nonlinear optical properties of derivatives of this compound have been studied, indicating potential for applications in optical devices. Naseema et al. (2010) synthesized and analyzed the nonlinear optical properties of similar hydrazones, finding applications in optical limiters and switches.
Antimicrobial Properties
Several studies have focused on the antimicrobial potential of this compound and its derivatives. For example, Lfta et al. (2016) synthesized new quinazolinone derivatives that demonstrated antibacterial activity. Similarly, Ahmed et al. (2006) and Desai et al. (2011) also reported antimicrobial activities for similar compounds.
Cytotoxic Activity in Cancer Research
Compounds structurally related to (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide have been explored for their cytotoxic activities against various cancer cell lines. Nguyen et al. (2019) synthesized N-alkyl-plinabulin derivatives which showed strong cytotoxicity against several cancer cell lines.
Optical and Electrochemical Properties
Studies on the optical and electrochemical properties of compounds related to (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide suggest potential for development in materials science. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes that were characterized for their spectroscopic and electrochemical properties, indicating potential in materials applications.
Antioxidant and Anti-Inflammatory Activities
The antioxidant and anti-inflammatory activities of derivatives of this compound have also been investigated. Sayed et al. (2021) synthesized tetrahydroisoquinolines bearing a nitrophenyl group, which showed significant anticancer and antioxidant properties. Similarly, Somashekhar and Kotnal (2019) explored 1,3,4-oxadiazole derivatives for their anti-inflammatory properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide involves the condensation of 4-nitrobenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide in the presence of acetic acid and subsequent cyclization to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzaldehyde (1.0 equiv) and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide (1.0 equiv) in acetic acid (10 mL) and stir the mixture at room temperature for 1 hour.", "Step 2: Add sodium acetate (1.5 equiv) to the reaction mixture and continue stirring for an additional 2 hours.", "Step 3: Pour the reaction mixture into ice-cold water (50 mL) and collect the resulting solid by filtration.", "Step 4: Wash the solid with water and dry it under vacuum to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol (10 mL) and reflux the mixture for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and collect the resulting solid by filtration.", "Step 7: Wash the solid with ethanol and dry it under vacuum to obtain the final product, (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide." ] } | |
CAS-Nummer |
1105233-55-3 |
Produktname |
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide |
Molekularformel |
C18H14N4O4 |
Molekulargewicht |
350.334 |
IUPAC-Name |
2-(4-nitrophenyl)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(9-12-5-7-15(8-6-12)22(25)26)21-19-11-14-10-13-3-1-2-4-16(13)20-18(14)24/h1-8,10-11H,9H2,(H,20,24)(H,21,23)/b19-11+ |
InChI-Schlüssel |
SGEWXENZOCXGAQ-YBFXNURJSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)
![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)
![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)
![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)
![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)

